

An In-Depth Technical Guide to the Synthesis and Purification of Creatinine- $^{13}\text{C}_4$

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Compound of Interest

Compound Name: Creatinine- $^{13}\text{C}_4$

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Creatinine- $^{13}\text{C}_4$, an isotopically labeled internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document details the synthetic pathway, purification protocols, and analytical characterization of the final product.

Introduction

Creatinine is a breakdown product of creatine phosphate in muscle and is a key biomarker for assessing renal function.^{[1][2]} Isotope dilution mass spectrometry is the gold standard for accurate creatinine quantification, necessitating the use of a stable, isotopically labeled internal standard like Creatinine- $^{13}\text{C}_4$.^{[1][3][4]} The synthesis of such labeled compounds can be complex and costly.^{[1][3][4]} This guide outlines a robust methodology for the synthesis and purification of high-purity Creatinine- $^{13}\text{C}_4$.

Synthesis of Creatinine- $^{13}\text{C}_4$

The synthesis of Creatinine- $^{13}\text{C}_4$ is a multi-step process that begins with commercially available ^{13}C -labeled precursors. The overall strategy involves the synthesis of $^{13}\text{C}_4$ -labeled creatine, followed by its subsequent cyclization to form Creatinine- $^{13}\text{C}_4$.

Synthesis of Creatine- $^{13}\text{C}_4$

The synthesis of Creatine- $^{13}\text{C}_4$ is adapted from the established method for producing [guanidino- ^{13}C]creatine.[5] This involves the condensation of [$^{13}\text{C}_2$]Sarcosine with [$^{13}\text{C}_2$]Cyanamide.

Experimental Protocol: Synthesis of Creatine- $^{13}\text{C}_4$

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve [$^{13}\text{C}_2$]Sarcosine (1 equivalent) in a suitable aqueous buffer (e.g., phosphate buffer, pH 8.0).
- **Addition of Cyanamide:** To the stirring solution, add [$^{13}\text{C}_2$]Cyanamide (1.1 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by LC-MS.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Acidify the solution to pH ~3-4 with hydrochloric acid to precipitate the crude Creatine- $^{13}\text{C}_4$.
- **Isolation:** Collect the precipitate by vacuum filtration, wash with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
- **Drying:** Dry the crude Creatine- $^{13}\text{C}_4$ under vacuum.

Cyclization of Creatine- $^{13}\text{C}_4$ to Creatinine- $^{13}\text{C}_4$

The conversion of creatine to creatinine is a spontaneous, non-enzymatic cyclization reaction that occurs via dehydration.[6][7][8] This process can be accelerated under mild acidic conditions and elevated temperatures.

Experimental Protocol: Cyclization to Creatinine- $^{13}\text{C}_4$

- **Reaction Setup:** Suspend the crude Creatine- $^{13}\text{C}_4$ in a solution of dilute hydrochloric acid (e.g., 0.1 M HCl) in a round-bottom flask with a reflux condenser.
- **Reaction Conditions:** Heat the suspension to 80-90°C with stirring. The solid will gradually dissolve as it converts to the more soluble Creatinine- $^{13}\text{C}_4$. The reaction is typically complete within 2-4 hours. Monitor the conversion by HPLC or LC-MS.

- **Neutralization and Isolation:** After completion, cool the reaction mixture and neutralize it with a base (e.g., ammonium hydroxide) to a pH of ~7. The crude Creatinine- $^{13}\text{C}_4$ will precipitate out of the solution.
- **Collection and Drying:** Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification of Creatinine- $^{13}\text{C}_4$

Purification of the crude Creatinine- $^{13}\text{C}_4$ is essential to achieve the high purity required for its use as an internal standard. A two-step purification process involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective method for removing bulk impurities.^{[9][10]} Water is a suitable solvent for the recrystallization of creatinine due to its significant temperature-dependent solubility.^[11]

Experimental Protocol: Recrystallization

- **Dissolution:** In a beaker, add the minimum amount of hot deionized water (near boiling) to the crude Creatinine- $^{13}\text{C}_4$ to achieve complete dissolution.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
- **Crystallization:** Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- **Collection:** Collect the purified crystals by vacuum filtration.
- **Washing:** Wash the crystals with a small volume of ice-cold water, followed by a rinse with a cold, water-miscible organic solvent like ethanol to facilitate drying.
- **Drying:** Dry the purified Creatinine- $^{13}\text{C}_4$ crystals under vacuum.

Preparative HPLC

For achieving the highest purity (>99%), preparative reversed-phase HPLC is the method of choice. This technique separates the target compound from any remaining structurally similar impurities.

Experimental Protocol: Preparative HPLC

Parameter	Value
Column	C18, 10 μ m, 250 x 21.2 mm
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	0-100% B over 30 minutes
Flow Rate	20 mL/min
Detection	UV at 235 nm ^[12]
Injection Volume	Dependent on sample concentration

- **Sample Preparation:** Dissolve the recrystallized Creatinine-¹³C₄ in the initial mobile phase composition.
- **Chromatography:** Perform the preparative HPLC separation using the conditions outlined in the table above.
- **Fraction Collection:** Collect the fractions corresponding to the main product peak.
- **Solvent Removal:** Combine the pure fractions and remove the organic solvent by rotary evaporation.
- **Lyophilization:** Lyophilize the aqueous solution to obtain the final, high-purity Creatinine-¹³C₄ as a white solid.

Analytical Characterization

The identity, purity, and isotopic enrichment of the final product must be confirmed by appropriate analytical techniques.

Analytical Technique	Purpose	Expected Results
LC-MS/MS	Identity Confirmation and Purity Assessment	A single major peak with the correct mass-to-charge ratio for Creatinine- ¹³ C ₄ . Purity >99%.
¹ H NMR	Structural Confirmation	Spectrum consistent with the structure of creatinine, with the absence of signals from impurities.
¹³ C NMR	Isotopic Enrichment Confirmation	Spectrum showing enrichment at all four carbon positions.

LC-MS/MS Conditions for Analysis

Parameter	Value
Column	C18, 3.5 µm, 150 x 2.1 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	50% B (isocratic)[13]
Flow Rate	0.3 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+)
MS/MS Transition	Q1: m/z of [Creatinine- ¹³ C ₄ +H] ⁺ , Q3: Product ion m/z

Visualized Workflows



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Figure 1. Overall workflow for the synthesis and purification of Creatinine- $^{13}\text{C}_4$.

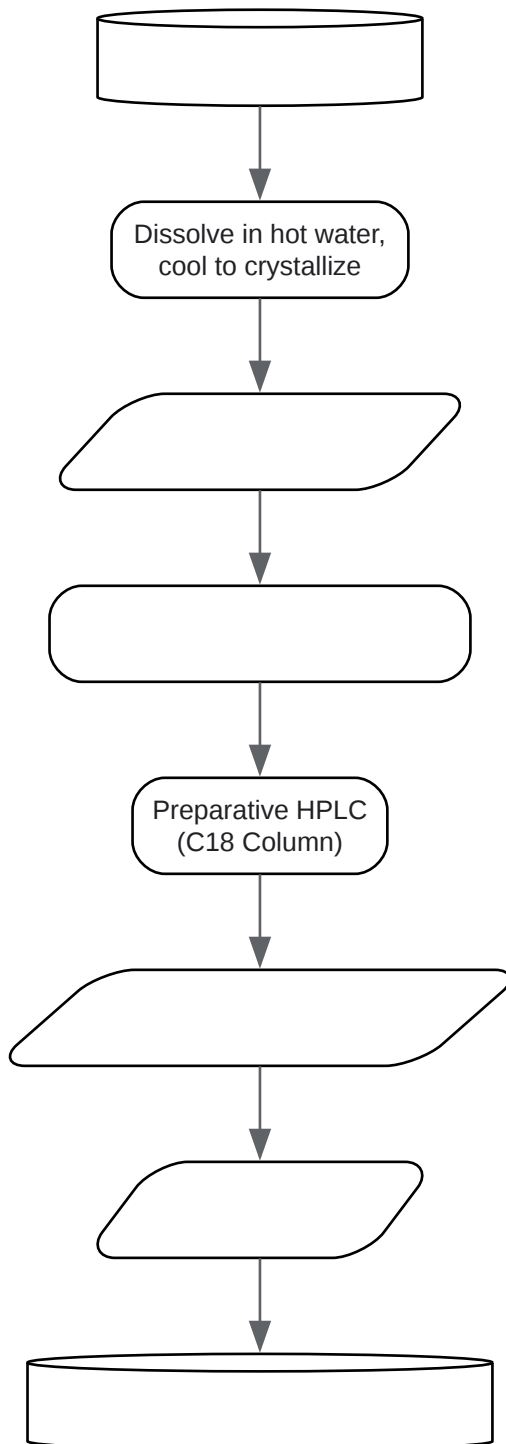
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Figure 2. Detailed purification workflow for Creatinine- $^{13}\text{C}_4$.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of high-purity Creatinine- $^{13}\text{C}_4$. By following these protocols, researchers and drug development professionals can produce a reliable internal standard for use in sensitive bioanalytical assays, ensuring the accuracy and reproducibility of their results. The combination of a well-defined synthetic route with a robust, multi-step purification process yields a final product that meets the stringent requirements for isotope dilution mass spectrometry.

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